3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound is systematically identified as 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide , adhering to IUPAC naming conventions for heterocyclic sulfonamides. Key structural elements include:
- Thiazole core : A 1,3-thiazole ring substituted at position 2 with a diaminomethyleneamino group and position 4 with a methylsulfinyl moiety.
- Sulfinyl linkage : A sulfoxide (-SO-) group bridging the thiazole ring to the propanamidine chain.
- Sulfamoyl terminus : An N-sulfamoyl group (-NSO₂NH₂) attached to the propanamidine backbone.
Isomeric considerations :
- Stereogenic centers : No defined stereocenters are present, as confirmed by structural analysis.
- Double-bond geometry : The thiazole ring adopts a planar aromatic geometry with alternating single and double bonds.
Synonyms :
| Synonym | Source |
|---|---|
| Famotidine Sulfoxide | PubChem, AChemBlock |
| 3-((2-Guanidinothiazol-4-yl)methylsulfinyl)-N-sulfamoylpropanimidamide | SciELO, US Patent US20160376245A1 |
Molecular Geometry and Crystallographic Characterization
The molecular geometry is dominated by the planar thiazole ring and the sulfinyl bridge. Key geometric parameters include:
Crystallographic data :
Properties
CAS No. |
90237-03-9 |
|---|---|
Molecular Formula |
C8H15N7O3S3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14) |
InChI Key |
LAZSSGBZNCVJCB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
Appearance |
White to light yellow Solid |
melting_point |
83-86 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine Famotidine Sulfoxide |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Famotidine Sulfoxide, also known as Famotidine, is a competitive histamine-2 (H2) receptor antagonist . The primary target of this compound is the H2 receptor located on the gastric parietal cells. These receptors play a crucial role in the secretion of gastric acid. By inhibiting these receptors, Famotidine Sulfoxide reduces gastric acid secretion.
Mode of Action
Famotidine Sulfoxide interacts with its target, the H2 receptors, by competitively inhibiting histamine. Histamine is a compound that stimulates gastric acid secretion when it binds to the H2 receptors. Famotidine Sulfoxide prevents this binding, thereby inhibiting gastric acid secretion. It is highly selective towards the H2 receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists.
Biochemical Pathways
It is known that the compound’s action on the h2 receptors inhibits the secretion of gastric acid, which is a key component in various gastrointestinal conditions.
Pharmacokinetics
Famotidine Sulfoxide exhibits certain pharmacokinetic properties that influence its bioavailability. After oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours. The compound is incompletely absorbed, with oral bioavailability ranging from 40 to 50%. It is metabolized minimally
Biochemical Analysis
Biochemical Properties
Famotidine Sulfoxide plays a significant role in biochemical reactions. It is synthesized as a novel sulphoxide prodrug of famotidine, which is characterized by IR, NMR, Mass and DSC. The synthesized prodrug has shown an increase in hydrophilic property and aqueous solubility compared to famotidine.
Cellular Effects
Famotidine Sulfoxide has notable effects on various types of cells and cellular processes. It has been found to trigger cell pyroptosis in gastric cancer cells by activating NLPR3 inflammasomes. This leads to enhanced IL-18 secretion, contributing to inflammation.
Molecular Mechanism
The molecular mechanism of Famotidine Sulfoxide involves its interaction with biomolecules and its impact on gene expression. Famotidine Sulfoxide, as a competitive histamine-2 (H2) receptor antagonist, works to inhibit gastric acid secretion. It is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists.
Temporal Effects in Laboratory Settings
The effects of Famotidine Sulfoxide over time in laboratory settings have been observed in several studies. Famotidine Sulfoxide has been found to activate the vagus nerve inflammatory reflex to attenuate cytokine storm. Moreover, it has been associated with improved patient-reported outcomes in non-hospitalised patients with COVID-19.
Dosage Effects in Animal Models
The effects of Famotidine Sulfoxide vary with different dosages in animal models. Famotidine Sulfoxide, as a potent histamine H2 receptor antagonist, is used to reduce gastric acid production in veterinary medicine. The dosage for animals can only be prescribed by a veterinarian and depends on the clinical situation and the characteristics of the individual animal.
Metabolic Pathways
Famotidine Sulfoxide is involved in several metabolic pathways. Famotidine Sulfoxide undergoes minimal first-pass metabolism, with about 25-30% of the drug being eliminated through hepatic metabolism. The only metabolite identified in humans is the S-oxide.
Transport and Distribution
The transport and distribution of Famotidine Sulfoxide within cells and tissues are crucial aspects of its biochemical profile. Famotidine Sulfoxide has been found to be transported and distributed via renal tubular secretion. It is also known to interact with human renal organic ion transporters (SLC22A).
Biological Activity
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine, also referred to as a derivative of famotidine, exhibits significant biological activities. This compound is primarily studied for its pharmacological effects, particularly in relation to its mechanism as a histamine H2 receptor antagonist.
- Molecular Formula: C8H14N6S2
- Molecular Weight: 258.367 g/mol
- CAS Number: 76824-16-3
- Structure: The compound features a thiazole ring and a sulfonamide moiety, which are crucial for its biological activity.
The primary mechanism of action for this compound involves the inhibition of the histamine H2 receptor. By blocking this receptor, it reduces gastric acid secretion, making it effective in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
Pharmacological Effects
-
Antacid Activity:
- The compound functions similarly to famotidine, providing relief from excessive stomach acid by competitively inhibiting the H2 receptors on parietal cells in the stomach lining.
- Gut Microbiota Interaction:
- Potential Antimicrobial Properties:
Clinical Studies
Several studies have explored the efficacy of H2 antagonists in managing gastric acid-related disorders. Notably:
- A clinical trial demonstrated that famotidine derivatives significantly reduced symptoms in patients with peptic ulcers compared to placebo groups .
- Another study highlighted the role of H2 antagonists in managing stress-induced mucosal disease, showing that these compounds can prevent ulcer formation under stress conditions .
In Vitro Studies
In vitro studies have shown that 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine exhibits:
- Cytotoxicity Assays: Limited cytotoxic effects on human cell lines were observed, indicating a favorable safety profile for therapeutic use .
- Bacterial Membrane Permeabilization: Some derivatives were found to induce changes in bacterial membrane integrity, suggesting potential applications in antimicrobial therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Famotidine (Parent Drug)
Structure : Famotidine (C₈H₁₅N₇O₂S₃, MW 337.45) differs by having a thioether (-S-) group instead of the sulphinyl (-SO-) in the impurity .
Pharmacological Activity : Famotidine is a potent H₂ antagonist used to treat ulcers and acid-related disorders. The sulphoxide impurity, however, lacks therapeutic activity due to structural modifications .
Stability : Famotidine degrades under oxidative conditions to form the sulphoxide impurity, which is monitored as a critical impurity in pharmacopeial standards (e.g., USP limits: ≤1.0% for Impurity A) .
Famotidine-Related Substances
Related impurities include:
Key Differences :
Structural Analogs in Other H₂ Antagonists
Cimetidine: Contains a cyanoguanidine group instead of a sulphamoyl moiety. Cimetidine’s impurities involve cyanoguanidine hydrolysis products, unlike Famotidine’s sulphoxide derivatives . Ranitidine: Features a furan ring and nitro group; its primary degradation pathway involves nitrosamine formation, distinct from Famotidine’s oxidation .
Analytical and Pharmacopeial Considerations
Detection Methods
Preparation Methods
Intermediate-Based Synthesis via Thiazole-Thioether Oxidation
A prominent method involves the oxidation of a thioether precursor, 3-[[2-(diaminomethyleneamino)thiazol-4-yl]methylthio]propanimidamide, to introduce the sulfinyl group. This precursor is synthesized through a multi-step sequence:
-
Thiazole Ring Formation : Condensation of guanidine derivatives with α-bromoketones yields the 2-(diaminomethyleneamino)-4-thiazolylmethyl moiety.
-
Thioether Coupling : The thiazole intermediate is reacted with 3-chloropropionamidine in the presence of a base to form the thioether linkage.
-
Oxidation to Sulfinyl : Treatment with hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thioether (-S-) to sulfinyl (-SO-), achieving the target compound.
Key Reaction Conditions :
Patent-Based Synthesis Using Novel Intermediates
AT397087B describes a streamlined approach utilizing custom intermediates:
-
Intermediate Preparation : A compound of formula III, where (, or lower alkyl), is synthesized via nucleophilic substitution between 2-(diaminomethyleneamino)-4-(chloromethyl)thiazole and thiol-containing propanamidine derivatives.
-
Sulfamoylation : The intermediate reacts with sulfamide () in tetrahydrofuran (THF) at reflux, followed by acid hydrolysis to remove protecting groups.
Optimized Parameters :
-
Reaction temperature: 60–70°C.
-
Solvent: THF with catalytic triethylamine.
Critical Analysis of Sulfamide Preparation
The sulfamide moiety () is a key building block, synthesized via ammonolysis of sulfuryl chloride ():
-
Conditions : React with liquefied ammonia in petroleum ether at -20°C.
-
Workup : Hydrolyze the crude product in ice water, refine with absolute ethanol and activated carbon.
-
Yield : 88.5% with >99% purity (HPLC).
Comparative Evaluation of Methods
The patent route offers superior yield and purity, attributed to minimized side reactions and advanced intermediates. However, the thioether oxidation method remains valuable for labs lacking specialized intermediates.
Physicochemical Properties and Characterization
-
Solubility : Slightly soluble in water (2.7 g/L at 25°C), soluble in polar aprotic solvents (DMF, DMSO).
-
Spectroscopic Data :
Challenges and Optimization Strategies
Q & A
Q. What are the key considerations for synthesizing 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine, and how can its purity be verified?
Synthesis requires precise control of reaction conditions, particularly for sulfinyl and sulphamoyl group incorporation. A stepwise approach is recommended: (1) thiazole ring formation, (2) sulfinyl group introduction via oxidation, and (3) sulphamoylation. Use inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions. Purity verification should combine HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight and detect impurities. NMR (¹H, ¹³C) is critical for structural confirmation, with emphasis on sulfinyl proton splitting patterns (~2.8–3.2 ppm) and sulphamoyl NH signals (~6.5–7.0 ppm) .
Q. How can researchers design experiments to optimize reaction yields for this compound’s synthesis?
Apply Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between sulfinyl oxidation time, reagent stoichiometry, and pH. Response surface methodology (RSM) is suitable for non-linear optimization. Prioritize yield and impurity thresholds (e.g., ≥95% purity) as response variables. Statistical software (e.g., JMP, Minitab) should be used to analyze interactions and derive predictive models .
Q. What analytical techniques are most effective for characterizing the compound’s stability under varying storage conditions?
Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, incubate samples in buffers (pH 4–9) at 40°C/75% RH and monitor degradation via UPLC-UV. Mass spectrometry can identify degradation products, such as sulfoxide reduction or sulphamoyl hydrolysis. Stability-indicating methods should validate specificity, as per ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model transition states for sulfinyl group reactions. Pair this with molecular dynamics (MD) simulations to explore solvent effects on reaction pathways. Tools like Gaussian or ORCA are recommended. For catalytic systems (e.g., Pd-mediated cross-coupling), use frontier molecular orbital (FMO) analysis to predict regioselectivity. Experimental validation should compare computed activation energies with kinetic data .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Cross-validate results using orthogonal assays. For example, if enzyme inhibition data (IC₅₀) conflicts with cellular activity, employ surface plasmon resonance (SPR) to confirm binding kinetics. Consider assay-specific variables: membrane permeability in cellular models vs. buffer conditions in vitro. Use meta-analysis frameworks to harmonize data, weighting factors like assay sensitivity and reproducibility. Bayesian statistical models can quantify uncertainty in conflicting datasets .
Q. How can researchers design a mechanistic study to elucidate the compound’s mode of action in complex biological systems?
Combine chemoproteomics (activity-based protein profiling, ABPP) with CRISPR-Cas9 knockout screens. ABPP identifies target engagement using a clickable probe derivative of the compound. CRISPR screens validate target necessity by correlating gene knockout with resistance/sensitivity. For downstream pathway analysis, employ phosphoproteomics or metabolomics. Integrate multi-omics data via network modeling (e.g., Cytoscape) to map signaling cascades .
Q. What methodologies address challenges in scaling up the compound’s synthesis while maintaining enantiomeric purity?
Implement continuous flow chemistry for sulfinyl group formation to enhance stereocontrol. Use chiral stationary phase (CSP) HPLC to monitor enantiomeric excess (ee) at critical steps. For large-scale purification, explore simulated moving bed (SMB) chromatography. Kinetic resolution via enzymatic catalysis (e.g., lipases) may improve ee in asymmetric steps. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between computational predictions and experimental reaction outcomes?
Reassess computational models for overlooked intermediates or solvent effects. For example, implicit solvent models (e.g., PCM) may fail to capture specific hydrogen-bonding interactions. Validate with microkinetic experiments (e.g., stopped-flow spectroscopy) to measure intermediate lifetimes. Use error analysis (e.g., mean absolute deviation) to refine computational parameters iteratively .
Q. What statistical approaches are recommended for handling variability in biological replicate data?
Apply mixed-effects models to account for both fixed (e.g., dose) and random (e.g., plate-to-plate variability) factors. Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For high-throughput screens, employ Z’-factor analysis to assess assay robustness. Pre-register analysis plans to mitigate confirmation bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
